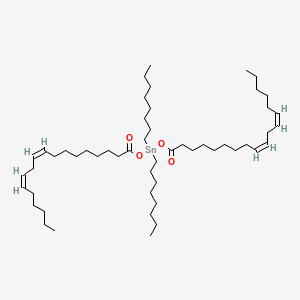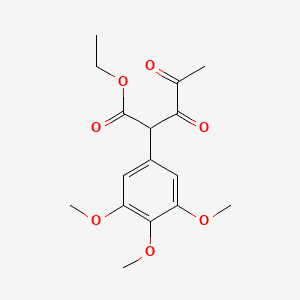
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate is an organic compound with a complex structure that includes a valerate ester, a dioxo group, and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate typically involves multiple steps. One common method includes the esterification of 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valeric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in the formation of diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate involves its interaction with specific molecular targets and pathways. The compound’s dioxo groups can participate in redox reactions, influencing cellular oxidative states. Additionally, the trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3,4-dioxo-3-(3,4-dimethoxyphenyl)valerate
- Ethyl 3,4-dioxo-3-(3,4,5-trimethoxybenzyl)valerate
- Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)butyrate
Uniqueness
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
71989-94-1 |
|---|---|
Molekularformel |
C16H20O7 |
Molekulargewicht |
324.32 g/mol |
IUPAC-Name |
ethyl 3,4-dioxo-2-(3,4,5-trimethoxyphenyl)pentanoate |
InChI |
InChI=1S/C16H20O7/c1-6-23-16(19)13(14(18)9(2)17)10-7-11(20-3)15(22-5)12(8-10)21-4/h7-8,13H,6H2,1-5H3 |
InChI-Schlüssel |
QZNGZWLGQPRBFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




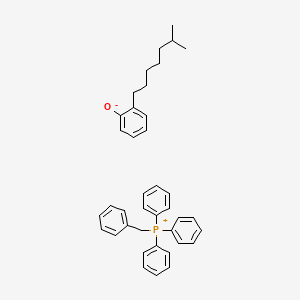
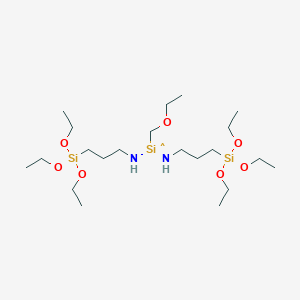
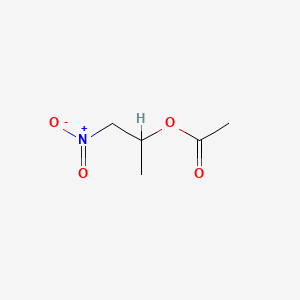
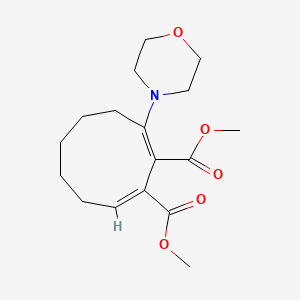
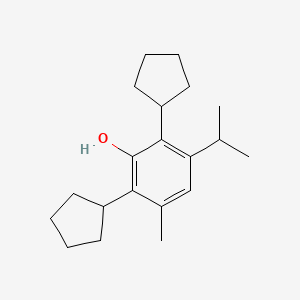
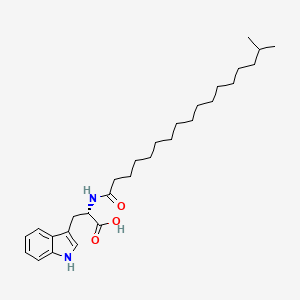
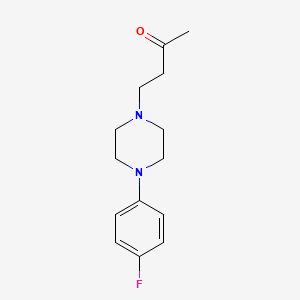
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)

![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)

